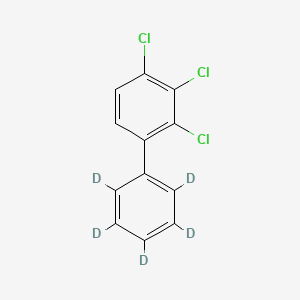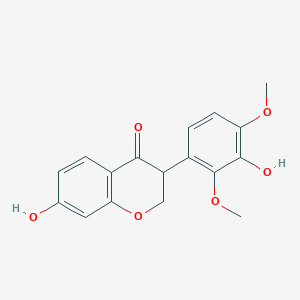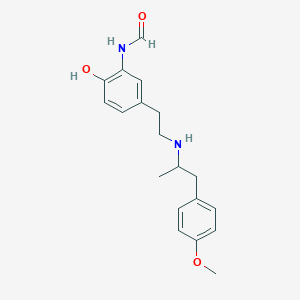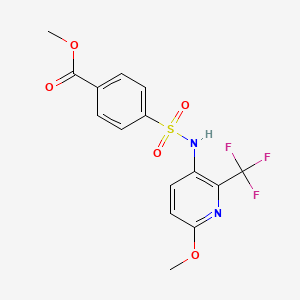
2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated form of 2,3,4-Trichlorobiphenyl, a polychlorinated biphenyl (PCB) congener. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium makes this compound useful in various scientific research applications, particularly in the fields of chemistry and environmental science .
Preparation Methods
The synthesis of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 2,3,4-Trichlorobiphenyl. This process can be achieved through several synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the reaction of 2,3,4-Trichlorobiphenyl with deuterated solvents under specific conditions to replace hydrogen atoms with deuterium . Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield of the deuterated compound .
Chemical Reactions Analysis
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can take place, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents such as chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used, but typically include hydroxylated, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Environmental Science: Used as a tracer to study the environmental fate and transport of PCBs.
Chemistry: Employed in studies involving isotope effects and reaction mechanisms.
Biology and Medicine: Utilized in research on the toxicological effects of PCBs and their metabolites.
Mechanism of Action
The mechanism of action of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with various molecular targets and pathways. In the environment, it undergoes oxidation by hydroxyl radicals, leading to the formation of hydroxylated products . These products can further react with other atmospheric constituents, resulting in complex degradation pathways. In biological systems, PCBs can interact with cellular receptors and enzymes, leading to various toxicological effects .
Comparison with Similar Compounds
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is similar to other deuterated PCBs, such as:
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4
- 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-d5
- 2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-d4
These compounds share similar structural features and isotopic labeling, but differ in the position and number of chlorine and deuterium atoms. The uniqueness of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 lies in its specific deuteration pattern, which makes it particularly useful for certain types of research applications .
Properties
Molecular Formula |
C12H7Cl3 |
|---|---|
Molecular Weight |
262.6 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,3,4-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |
InChI Key |
IUYHQGMDSZOPDZ-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C=C2)Cl)Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)

![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)


![6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12302288.png)




